molecular formula C13H13N3O2 B2861588 N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848212-79-3

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2861588
CAS No.: 848212-79-3
M. Wt: 243.266
InChI Key: AXHYVJWEULBTLS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the 3-position. The presence of the 2,3-dimethylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with appropriate pyridazine derivatives. One common method includes the condensation of 2,3-dimethylaniline with 3,6-dichloropyridazine under basic conditions, followed by the introduction of a carboxamide group through amidation reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The presence of the pyridazine ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • 1-aryl-3-ethoxycarbonyl-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones

Uniqueness

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of a pyridazine ring and a carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)14-13(18)11-6-7-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHYVJWEULBTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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